Target Engagement Profile: Differential Inhibition of Kinase vs. Non-Kinase Targets
In high-throughput screening against a panel of targets, 5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine demonstrated a distinctive inhibition profile. It was identified as an active inhibitor in a cancer stem cell assay, but showed no significant activity against dihydrofolate reductase (DHFR) at a concentration of 10 µM [1]. This contrasts with other 1,3,4-thiadiazol-2-amines that act as potent DHFR inhibitors [2]. This differential target engagement suggests a unique mechanism of action, avoiding the potential toxicity associated with DHFR inhibition.
| Evidence Dimension | Inhibitory Activity |
|---|---|
| Target Compound Data | Active in cancer stem cell assay; inactive against DHFR at 10 µM |
| Comparator Or Baseline | Class of 1,3,4-thiadiazol-2-amine derivatives; some are potent DHFR inhibitors |
| Quantified Difference | Qualitative difference (active vs. inactive) |
| Conditions | Cell-based luminescence assay for cancer stem cells; enzymatic DHFR assay at 10 µM |
Why This Matters
This selectivity profile is crucial for researchers prioritizing compounds with potentially novel mechanisms of action and reduced off-target toxicity.
- [1] PubChem BioAssay. AID 2058. Luminescence Cell-Based Primary HTS to Identify Inhibitors of Cancer Stem Cells. View Source
- [2] BindingDB. Assay in Summary_ki: ChEBML_54610. Inhibition of dihydrofolate reductase (DHFR) from L1210 cells. View Source
